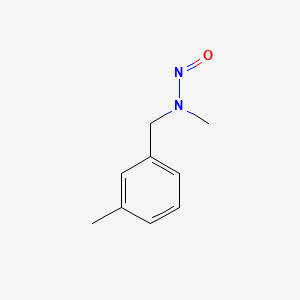

N-Nitroso-N-(3-methylbenzyl)methylamine

Description

Properties

CAS No. |

62783-49-7 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

N-methyl-N-[(3-methylphenyl)methyl]nitrous amide |

InChI |

InChI=1S/C9H12N2O/c1-8-4-3-5-9(6-8)7-11(2)10-12/h3-6H,7H2,1-2H3 |

InChI Key |

LHRLXHMVKNESOE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)CN(C)N=O |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C)N=O |

Other CAS No. |

62783-49-7 |

Synonyms |

3-MMBNA N-methyl-N-(3-methylbenzyl)nitrosamine N-methyl-N-nitroso-(3-methylphenyl)methylamine |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Research

Carcinogenicity and Mutagenicity Studies

N-Nitroso compounds, including N-Nitroso-N-(3-methylbenzyl)methylamine, have been extensively studied for their carcinogenic properties. Research indicates that these compounds can induce tumors in various animal models through multiple exposure routes, including oral and inhalation methods. For instance, a comprehensive review highlighted that N-nitroso compounds have produced cancer in over 20 species tested, affecting vital organs across different routes of exposure .

Quantitative Structure-Activity Relationship (QSAR) Modeling

Recent studies have utilized QSAR models to predict the acute oral toxicity of N-nitroso compounds. These models analyze the relationship between chemical structure and biological activity, providing insights into the mechanisms of toxicity. A study involving 80 NNCs revealed that factors such as polarizability and ionization potential significantly influence toxicity levels . The establishment of these models aids in assessing the potential risks associated with exposure to N-nitroso compounds.

Pharmacological Applications

Drug Development

this compound may serve as a lead compound in drug development due to its structural characteristics that could be modified for therapeutic purposes. The exploration of its derivatives could yield compounds with desirable pharmacological properties, particularly in anticancer research. The ability to manipulate the nitroso group could enhance the bioactivity of derivatives while minimizing toxicity.

Mechanistic Studies

The mechanisms underlying the mutagenicity of N-nitroso compounds have been a focal point in chemical research. Understanding how these compounds interact with biological systems can provide valuable insights into their behavior as potential mutagens and carcinogens. Studies have shown that the transformation pathways of N-nitrosamines relate closely to their mutagenic potential, highlighting the importance of mechanistic studies in evaluating safety and efficacy .

Data Tables

The following table summarizes key findings related to the toxicity and structure-activity relationships of N-nitroso compounds:

| Compound Name | LD50 (mg/kg) | Key Toxicological Findings |

|---|---|---|

| This compound | TBD | Potentially carcinogenic; affects various organs |

| Diethylnitrosamine | 20-40 | Induces tumors across multiple species |

| N-Nitroso-N-butylurea | 400 | Causes liver tumors in rodent models |

| N-Nitroso-N-methylurea | 110 | Associated with lung cancer in experimental studies |

Case Studies

-

Acute Toxicity Assessment

A study conducted on rats examined the acute oral toxicity of various N-nitroso compounds, including this compound. The findings indicated a significant correlation between structural features and observed toxicity levels, providing a basis for predicting risks associated with human exposure. -

Environmental Impact Studies

Research has also focused on the environmental persistence and degradation pathways of N-nitroso compounds. These studies are crucial for understanding how these compounds enter food chains and affect human health through dietary exposure.

Comparison with Similar Compounds

Comparison with Structurally Similar N-Nitroso Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : Bulky groups like 3-methylbenzyl may slow metabolic activation compared to methyl groups but enhance persistence in lipid-rich tissues .

- Stability : Stability decreases with electron-donating substituents (e.g., hydroxyl groups) and increases with aromatic or branched alkyl groups .

Mutagenic and Carcinogenic Activity

Mechanistic Insights :

- Metabolic Activation: Nitrosamines require cytochrome P450-mediated α-hydroxylation to form reactive alkyl diazonium ions, which alkylate DNA bases (e.g., O⁶-methylguanine). The 3-methylbenzyl group may alter metabolic pathways, delaying activation but increasing organotropism .

- DNA Adduct Formation : Methylating agents (e.g., NDMA) induce point mutations (G→A transitions), while bulkier alkyl groups (e.g., benzyl) may cause steric hindrance, reducing adduct formation efficiency .

Environmental and Dietary Occurrence

Preventive Measures :

- Ascorbate Blocking: Ascorbic acid inhibits nitrosation of amines, reducing endogenous formation .

- Analytical Detection : Advanced techniques (e.g., LC-HRMS) are critical for trace-level monitoring in pharmaceuticals .

Preparation Methods

Acidic Conditions with Sodium Nitrite

In aqueous or mixed-solvent systems, secondary amines undergo nitrosation via reaction with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a mineral acid such as hydrochloric acid (HCl). The general reaction proceeds as follows:

N-(3-methylbenzyl)methylamine + NaNO₂ + HCl → this compound + NaCl + H₂O

Key mechanistic steps include:

-

Protonation of the secondary amine to form a reactive ammonium ion.

-

Nucleophilic attack by nitrite anion (NO₂⁻) at the nitrogen center.

-

Rearrangement and elimination of water to yield the nitroso product.

Optimal conditions for this reaction typically involve:

Alternative Nitrosating Agents

Non-aqueous nitrosation methods employ reagents such as nitrosonium tetrafluoroborate (NOBF₄) or dinitrogen tetroxide (N₂O₄). These agents are particularly useful for moisture-sensitive substrates or when precise stoichiometry is required. For example, NOBF₄ in dichloromethane at room temperature facilitates nitrosation without acid catalysis, yielding high-purity products.

Indirect Synthesis via Tertiary Amine Precursors

Tertiary amines bearing labile alkyl groups can serve as precursors under oxidative or chloraminative conditions. This approach is relevant in environmental chemistry but has synthetic utility when direct nitrosation is impractical.

Chloramination Pathways

Chloramines (e.g., NHCl₂) react with tertiary amines containing −CH₂–aryl moieties to form intermediate hydrazines, which oxidize to nitrosamines (Figure 1). For N-(3-methylbenzyl)methylamine synthesis, a tertiary analog such as N,N-dimethyl-(3-methylbenzyl)amine could undergo:

-

N-Dealkylation : Cleavage of a methyl group to generate the secondary amine.

-

Nitrosation : Reaction with chloramine-derived nitrosating species.

This method is less common in laboratory settings due to competing side reactions but is notable in water treatment contexts.

Purification and Characterization

Crude nitrosamine products are typically purified via:

-

Liquid-Liquid Extraction : Separation using ethyl acetate or dichloromethane.

-

Column Chromatography : Silica gel with hexane/ethyl acetate gradients.

-

Recrystallization : From ethanol or methanol for crystalline products.

Characterization relies on spectroscopic methods:

-

¹H NMR : Distinct signals for the nitroso group’s adjacent methylene (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.3 ppm).

Synthetic Challenges and Mitigation Strategies

| Challenge | Cause | Mitigation |

|---|---|---|

| Over-nitrosation | Excess NaNO₂ | Use stoichiometric nitrosating agents |

| Oxidation | Atmospheric O₂ | Conduct reactions under N₂/Ar |

| Hydrolysis | Aqueous media | Employ anhydrous conditions with NOBF₄ |

Q & A

Q. Basic Research Focus

- pH Dependence : Nitrosation of tertiary amines is feasible in neutral-to-basic media (pH 6.4–11.0). Catalysts like formaldehyde enhance reaction rates by stabilizing intermediates via electrophilic activation .

- Catalyst Selection : Chloral and formaldehyde are preferred for synthetic applications due to their ability to lower activation barriers in weakly alkaline conditions .

Methodological Tip : Use kinetic modeling (e.g., Arrhenius plots) to quantify rate constants under varying pH and catalyst concentrations .

What advanced analytical techniques are suitable for detecting trace this compound in biological matrices?

Q. Advanced Research Focus

- Chromatography-Mass Spectrometry :

- Isotope Dilution : Spike deuterated analogs (e.g., N-Nitrosodi-n-propyl-d₁₄-amine) to correct for matrix effects .

Validation Requirement : Ensure method compliance with EMA/FDA guidelines for nitrosamine impurity thresholds (AI ≤ 10% of acceptable intake) .

How can researchers reconcile contradictory data on nitrosation yields across studies?

Advanced Research Focus

Contradictions often arise from:

- Variability in Reaction Conditions : Differences in pH, catalyst concentration, or amine purity can alter yields. Standardize protocols using IARC-recommended nitrosation models .

- Structural Heterogeneity : Tertiary amines with bulky substituents (e.g., 3-methylbenzyl group) may exhibit lower reactivity due to steric hindrance. Compare with simpler analogs (e.g., NDMA) to isolate steric effects .

Resolution Strategy : Perform replicate studies under harmonized conditions and publish raw data for meta-analysis .

What are critical considerations for designing in vivo carcinogenicity studies for this compound?

Q. Advanced Research Focus

- Dosage Regimen : Use subchronic exposure models (e.g., 90-day rodent studies) to assess tumorigenicity at doses approximating the compound’s Acceptable Intake (AI) .

- Biomarker Analysis : Quantify DNA adducts (e.g., O⁶-methylguanine) via ³²P-postlabeling or LC-MS/MS to link exposure to mutagenicity .

- In Vivo vs. In Vitro Correlation : Compare metabolic activation pathways (e.g., CYP450-mediated oxidation) using liver microsomes to validate translational relevance .

Ethical Note : Adhere to OECD Guidelines for Chemical Safety Testing (e.g., TG 451–453) .

How do steric and electronic factors in the amine precursor affect nitrosation efficiency?

Q. Advanced Research Focus

- Steric Effects : Bulky groups (e.g., 3-methylbenzyl) reduce nitrosation yields by hindering nucleophilic attack on the nitrosating agent. Use computational models (e.g., DFT) to predict steric hindrance .

- Electronic Effects : Electron-donating substituents (e.g., methyl groups) enhance amine reactivity by increasing electron density at the nitrogen atom. Measure Hammett constants (σ⁺) to quantify electronic contributions .

Case Study : N-Nitrosohexahydrodiazepinones exhibit higher carcinogenicity due to rigid conformations favoring DNA intercalation .

What regulatory thresholds apply to this compound in pharmaceuticals?

Q. Advanced Research Focus

- EMA/FDA Guidelines : Current limits require nitrosamine levels ≤ 1.5 µg/day for high-risk compounds. Use probabilistic risk assessment models to derive compound-specific AIs .

- Analytical Validation : Implement ICH Q2(R1)-compliant methods with ≥ 90% recovery rates in spiked drug products .

Compliance Tip : Cross-reference the compound’s CAS registry (e.g., 10595-95-6) with regulatory databases for updates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.